molecular formula C22H23ClN4O4S2 B11070484 methyl 2-{[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)carbamothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

methyl 2-{[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)carbamothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Cat. No.: B11070484
M. Wt: 507.0 g/mol
InChI Key: RFUBPIGDUJMQBX-UHFFFAOYSA-N
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Description

METHYL 2-({[({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound featuring a diverse array of functional groups, including a pyrazole ring, a furan ring, and a thiophene ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({[({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazole and furan intermediates, followed by their coupling under specific conditions to form the desired product. Common reagents used in these reactions include hydrazine, carbon monoxide, and aryl iodides .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({[({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and furan rings.

Properties

Molecular Formula

C22H23ClN4O4S2

Molecular Weight

507.0 g/mol

IUPAC Name

methyl 2-[[5-[(4-chloropyrazol-1-yl)methyl]furan-2-carbonyl]carbamothioylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

InChI

InChI=1S/C22H23ClN4O4S2/c1-30-21(29)18-15-6-4-2-3-5-7-17(15)33-20(18)26-22(32)25-19(28)16-9-8-14(31-16)12-27-11-13(23)10-24-27/h8-11H,2-7,12H2,1H3,(H2,25,26,28,32)

InChI Key

RFUBPIGDUJMQBX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCCC2)NC(=S)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)Cl

Origin of Product

United States

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